molecular formula C17H15N3O3S B5788306 2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE

2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE

Cat. No.: B5788306
M. Wt: 341.4 g/mol
InChI Key: OJOZDJNZBCZTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a quinazolinone core with a methoxyphenyl group and a thioacetamide moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry approaches to minimize environmental impact. For example, microwave-induced synthesis and the use of deep eutectic solvents (DES) have been employed to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted quinazolinone derivatives

Mechanism of Action

The mechanism of action of 2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE is unique due to its specific combination of a quinazolinone core, a methoxyphenyl group, and a thioacetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-12-8-6-11(7-9-12)20-16(22)13-4-2-3-5-14(13)19-17(20)24-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOZDJNZBCZTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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